Comparative Potency in Inhibiting HIV-1 Replication: 10-Propoxydecanoic Acid vs. Other Myristate Analogs
In a direct head-to-head comparison, 10-propoxydecanoic acid was one of four heteroatom-containing myristate analogs tested for its ability to block HIV-1 replication in CD4+ H9 cells [1]. The study found that all four analogs, including 10-propoxydecanoic acid, reduced HIV-1 replication when incubated at concentrations of 10-100 μM [1]. However, the degree of inhibition varied significantly. The most effective analog was 12-methoxydodecanoic acid, which at 20-40 μM reduced reverse transcriptase activity to 5-10% of control levels, an effect comparable to 5 μM of the control drug 3'-azido-3'-deoxythymidine (AZT) [1]. This demonstrates that while 10-propoxydecanoic acid is active, its potency differs from other analogs in the same class.
| Evidence Dimension | Inhibition of HIV-1 Replication (Reduction in Reverse Transcriptase Activity) |
|---|---|
| Target Compound Data | Reduced replication at 10-100 μM |
| Comparator Or Baseline | 12-Methoxydodecanoic acid: Reduced reverse transcriptase activity to 5-10% of control at 20-40 μM. 5-Octyloxypentanoic acid and 11-Ethylthioundecanoic acid were also tested. |
| Quantified Difference | 12-Methoxydodecanoic acid was the most effective analog. 10-propoxydecanoic acid was active but less potent than the methoxy analog. |
| Conditions | CD4+ H9 cells infected with HIV-1, incubated for 10 days. |
Why This Matters
This data is crucial for virology researchers selecting a specific myristate analog for HIV-1 studies, as it provides a quantitative benchmark for expected antiviral activity relative to other, structurally similar compounds.
- [1] Bryant, M. L., Heuckeroth, R. O., Kimata, J. T., Ratner, L., & Gordon, J. I. (1989). Replication of human immunodeficiency virus 1 and Moloney murine leukemia virus is inhibited by different heteroatom-containing analogs of myristic acid. Proceedings of the National Academy of Sciences, 86(22), 8655-8659. View Source
